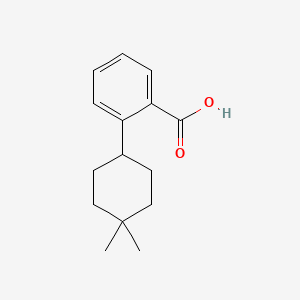
Potassium 1,3,4-oxadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant biological and chemical properties, making it a valuable compound in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dehydration of Hydrazides: A classical route involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents.
Cyclization of Hydrazide Thio Analogs: This method involves the reaction between hydrazides and aryl isothiocyanates, followed by intramolecular cyclization in the presence of potassium bisulfate.
Oxidative Cyclization of Hydrazones: This protocol involves the intramolecular cyclization of N-acylhydrazones under oxidative conditions, often using oxygen, iodine, or bromine.
Industrial Production Methods
Industrial production of Potassium 1,3,4-oxadiazole-2-carboxylate typically involves the reaction of methyl tetrazole with oxalyl chloride, followed by the addition of potassium hydroxide to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, oxygen.
Reducing Agents: Lithium aluminum hydride.
Dehydrating Agents: Phosphorus oxychloride, thionyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Potassium 1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Potassium 1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It acts on enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, inhibiting their activity and thereby affecting cellular processes.
Pathway Modulation: It modulates pathways like the NF-kB signaling pathway and tubulin polymerization, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar chemical properties but different biological activities.
1,2,3-Oxadiazole: Known for its unique reactivity and applications in different fields.
1,2,5-Oxadiazole: Less commonly studied but still valuable in certain chemical syntheses.
Uniqueness
Potassium 1,3,4-oxadiazole-2-carboxylate is unique due to its broad spectrum of biological activities and its ability to act as a versatile building block in organic synthesis. Its stability and reactivity make it a preferred choice in the synthesis of pharmaceuticals and other high-value chemicals .
Propriétés
Formule moléculaire |
C3HKN2O3 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
potassium;1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C3H2N2O3.K/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1 |
Clé InChI |
WCRWCWJVLOFEEU-UHFFFAOYSA-M |
SMILES canonique |
C1=NN=C(O1)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)



![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)





![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)



